Antipain

Vue d'ensemble

Description

L'antipaïne (chlorhydrate) est un oligopeptide isolé d'actinomycètes, plus précisément de diverses souches d'espèces de Streptomyces et d'Actinomycètes . Il s'agit d'un inhibiteur réversible des protéases sérine et cystéine, notamment la trypsine et la papaïne . Découvert en 1972, c'était le premier peptide naturel à contenir un groupe uréylène . L'antipaïne (chlorhydrate) est utilisée en recherche biochimique pour inhiber les protéases et prévenir la coagulation du sang .

Mécanisme D'action

Target of Action

Antipain is primarily a serine/cysteine protease inhibitor . It was originally isolated from various strains of actinomycetes . The primary targets of this compound are the serine proteases , which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

This compound interacts with its targets, the serine proteases, by binding to their active sites, thereby inhibiting their proteolytic activity . This interaction results in the alteration of DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens .

Biochemical Pathways

The inhibition of serine proteases by this compound affects various biochemical pathways. For instance, it can alter the process of protein degradation, which is crucial for maintaining cellular homeostasis . Additionally, this compound can inhibit a degrading enzyme called plasmin, which plays a significant role in the fibrinolysis pathway .

Pharmacokinetics

The effectiveness of this compound is influenced by its interaction with the target proteases and its stability in the biological system .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit serine proteases. By inhibiting these enzymes, this compound can alter protein degradation processes, potentially affecting various cellular functions . Moreover, it has been found to alter DNA damage and chromosomal aberrations in irradiated cells .

Analyse Biochimique

Biochemical Properties

Antipain plays a significant role in biochemical reactions. It acts as a reversible inhibitor of serine and cysteine proteases, including some trypsin-like serine proteases . Its action resembles leupeptin, but it inhibits plasmin less and cathepsin A more than does leupeptin .

Cellular Effects

This compound has the potential to alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It has been used in molecular dynamic studies to identify other inhibitors with more favourable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to proteases. In both cases, the backbone carbonyl of the terminal arginine of this compound forms a covalent bond to the active site serine in the protease .

Dosage Effects in Animal Models

In animal models, this compound has shown to aid in the quality of ram semen by maintaining the sperm mobility . It includes the function to inhibit a degrading enzyme, called plasmin, permitting this substance to be able to improve the resistance of membrane disruption by freezing temperatures .

Méthodes De Préparation

L'antipaïne (chlorhydrate) est généralement isolée de sources microbiennes telles que les espèces de Streptomyces et d'Actinomycètes . Le composé est soluble dans l'eau, le méthanol et le diméthylsulfoxyde (DMSO), mais moins soluble dans l'éthanol, le butanol ou le propanol . La production industrielle implique la culture de ces micro-organismes et l'extraction du composé du milieu de culture .

Analyse Des Réactions Chimiques

L'antipaïne (chlorhydrate) subit diverses réactions chimiques, impliquant principalement son groupe aldéhyde. Elle forme un adduit hémiacétal avec la sérine active des protéinases, inhibant leur activité . Le composé est connu pour inhiber les protéases sérine et cystéine, notamment la trypsine, la papaïne et la plasmine . Les réactifs couramment utilisés dans ces réactions comprennent l'eau, le méthanol et le DMSO . Les principaux produits formés à partir de ces réactions sont les protéases inhibées, qui sont incapables d'exercer leurs fonctions enzymatiques .

Applications de la recherche scientifique

L'antipaïne (chlorhydrate) a un large éventail d'applications de recherche scientifique :

Biologie : Employée dans la recherche sur les transformations cellulaires et l'identification de nouvelles protéases.

Industrie : Utilisée dans la production d'inhibiteurs de protéases pour la recherche et les applications pharmaceutiques.

Mécanisme d'action

L'antipaïne (chlorhydrate) exerce ses effets en formant un adduit hémiacétal entre son groupe aldéhyde et la sérine active des protéinases . Cette interaction inhibe l'activité des protéases sérine et cystéine, les empêchant d'exercer leurs fonctions enzymatiques . Les cibles moléculaires de l'antipaïne (chlorhydrate) comprennent la trypsine, la papaïne et la plasmine .

Applications De Recherche Scientifique

Antipain (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used to study the inhibition of proteases and the role of proteases in various biochemical processes.

Biology: Employed in research on cell transformations and the identification of new proteases.

Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.

Comparaison Avec Des Composés Similaires

L'antipaïne (chlorhydrate) est similaire à d'autres inhibiteurs de protéases tels que la leupeptine et l'élastatine . Elle est plus spécifique à la papaïne et à la trypsine que la leupeptine et a une puissance inhibitrice plus élevée que l'élastatine . Un autre composé similaire est l'antipaïne Y, un analogue de l'antipaïne, qui inhibe la libération de neurotransmetteurs dans les neurones du ganglion de la racine dorsale du rat .

Propriétés

Numéro CAS |

37691-11-5 |

|---|---|

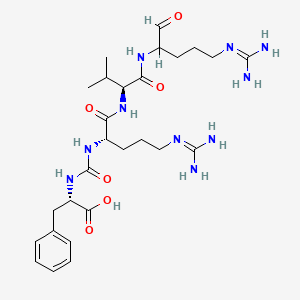

Formule moléculaire |

C27H44N10O6 |

Poids moléculaire |

604.7 g/mol |

Nom IUPAC |

2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18?,19-,20?,21-/m0/s1 |

Clé InChI |

SDNYTAYICBFYFH-MAHYXTOZSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

SMILES isomérique |

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

SMILES canonique |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

37691-11-5 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Antipain; CCRIS 3605; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Antipain?

A1: this compound is a potent reversible protease inhibitor. [] It primarily acts by forming a hemiacetal linkage with the active site serine residue (Ser146) of its target proteases, mimicking the oxyanion intermediate formed during peptide hydrolysis. []

Q2: Which proteases are primarily targeted by this compound?

A2: this compound exhibits inhibitory activity against a range of proteases, including papain, trypsin, cathepsin A, and trypsin-like proteases found in various tissues like the uterus. [, , , , ]

Q3: How does this compound's inhibition of proteases influence cellular processes?

A3: this compound's protease inhibition has been linked to various downstream effects, including:

- Suppression of transformation: this compound can suppress chemically induced neoplastic transformation in cell lines like C3H10T1/2 and NIH3T3 cells. [, , , , ]

- Modulation of chromosomal aberrations: It can both inhibit and enhance X-ray-induced chromosomal aberrations depending on the timing of administration. [, , ]

- Inhibition of RNA synthesis: this compound treatment can inhibit RNA synthesis, particularly rRNA and poly(A)+RNA, in developing Xenopus laevis embryos. []

- Regulation of gene expression: this compound can downregulate c-myc RNA expression in normal C3H 10T1/2 cells, potentially through a post-transcriptional mechanism. []

Q4: How does this compound impact cellular processes beyond its protease inhibition activity?

A4: While primarily known as a protease inhibitor, this compound also exhibits other effects:

- Suppression of interferon and UV refractoriness: In certain cell lines, this compound can suppress resistance to interferon-alpha and UV-induced cell killing. [, ]

- Modulation of mutagenicity: this compound can suppress saccharin-induced mutagenicity in human RSa cells, possibly by influencing this compound-sensitive protease activity. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C27H44N10O7 and a molecular weight of 616.72 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, 1H NMR studies have been conducted to characterize the diastereomeric forms of this compound in aqueous solutions. []

Q7: Can this compound be used in cryopreservation?

A7: Yes, studies have demonstrated the beneficial effects of this compound in combination with trehalose for cryopreservation of ram semen, improving post-thaw sperm quality parameters. []

Q8: What is the role of this compound in studying proteolytic processes?

A8: this compound's ability to inhibit specific proteases makes it a valuable tool for investigating the role of these enzymes in various biological processes, such as:

- Lysosomal enzyme processing: this compound has been used to study the proteolytic processing of lysosomal enzymes in Dictyostelium discoideum, revealing the involvement of different proteases in distinct cellular compartments. []

- Uterine development: Studies using this compound have suggested that trypsin-like protease activity is crucial for normal uterine development and function in mice. []

- Calcium release channel function: this compound has been employed to investigate the role of calcium-activated proteases in regulating the function of the skeletal muscle calcium release channel (ryanodine receptor). []

A8: While the provided research papers do not delve into detailed computational studies on this compound, they lay the groundwork for such investigations by elucidating its structure, target interactions, and biological activities. Future research could employ computational methods to further explore its structure-activity relationships and design more potent and selective analogs.

Q9: How does the structure of this compound contribute to its inhibitory activity?

A9: The structure of this compound, particularly the presence of arginine and valine residues in its peptide chain, is crucial for its interaction with the active site of target proteases. [] The aldehyde group forms a covalent adduct with the catalytic serine residue.

Q10: How has this compound research fostered cross-disciplinary collaborations?

A28: The research on this compound exemplifies the interconnected nature of scientific disciplines. Its discovery as a microbial metabolite involved microbiology and natural product chemistry. [] Subsequent studies investigating its effects on cellular processes, such as transformation, mutagenesis, and chromosomal aberrations, bridge microbiology with cancer biology and genetics. [, , , , , , , , , , ] Additionally, its use in studying lysosomal enzyme processing and uterine development highlights its relevance in cell biology and developmental biology. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.